
Acetaldehyde, 2-(bis(2-chloroethyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetaldehyde, 2-(bis(2-chloroethyl)amino)-, also known as nitrogen mustard, is a chemical compound that has been used in the field of cancer treatment. It is a type of alkylating agent that works by damaging the DNA of cancer cells, preventing them from growing and dividing. In
Mecanismo De Acción
Acetaldehyde, 2-(bis(2-chloroethyl)amino)-, works by attaching to the DNA of cancer cells, causing damage to the DNA strands. This damage prevents the cancer cells from dividing and growing, ultimately leading to their death. The compound is most effective against rapidly dividing cancer cells.
Biochemical and Physiological Effects:
Acetaldehyde, 2-(bis(2-chloroethyl)amino)-, has a range of biochemical and physiological effects. It can cause damage to healthy cells, leading to side effects such as nausea, vomiting, and hair loss. It can also affect the immune system, making patients more susceptible to infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetaldehyde, 2-(bis(2-chloroethyl)amino)-, has several advantages for lab experiments. It is a potent compound that can effectively kill cancer cells, making it an excellent tool for studying cancer cell growth and division. However, its toxicity and potential side effects make it challenging to work with, requiring strict safety protocols and careful handling.
Direcciones Futuras
The future directions for research on acetaldehyde, 2-(bis(2-chloroethyl)amino)-, include exploring its use in combination with other cancer treatments to improve its effectiveness and reduce side effects. Researchers are also investigating ways to target the compound specifically to cancer cells, reducing its impact on healthy cells. Additionally, there is ongoing research into the synthesis of new compounds that can effectively target cancer cells while minimizing side effects.
Conclusion:
Acetaldehyde, 2-(bis(2-chloroethyl)amino)-, is a potent compound that has been used in cancer treatment and scientific research for many years. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a valuable tool for studying cancer cell growth and division. Ongoing research into its use and synthesis will continue to advance our understanding of cancer and improve cancer treatments in the future.
Métodos De Síntesis
Acetaldehyde, 2-(bis(2-chloroethyl)amino)-, is synthesized by reacting acetaldehyde with Acetaldehyde, 2-(bis(2-chloroethyl)amino)- mustard in the presence of a catalyst. The reaction produces a yellowish liquid that is soluble in water and organic solvents. The purity of the compound is critical for its effectiveness in cancer treatment.
Aplicaciones Científicas De Investigación
Acetaldehyde, 2-(bis(2-chloroethyl)amino)-, has been widely used in scientific research to study the mechanisms of cancer cell growth and division. It has also been used in clinical trials to treat various types of cancer, including leukemia, lymphoma, and breast cancer.
Propiedades
Número CAS |
102585-22-8 |
|---|---|
Nombre del producto |
Acetaldehyde, 2-(bis(2-chloroethyl)amino)- |
Fórmula molecular |
C6H11Cl2NO |
Peso molecular |
184.06 g/mol |
Nombre IUPAC |
2-[bis(2-chloroethyl)amino]acetaldehyde |
InChI |
InChI=1S/C6H11Cl2NO/c7-1-3-9(4-2-8)5-6-10/h6H,1-5H2 |
Clave InChI |
DXUPIHNYYBFLCJ-UHFFFAOYSA-N |
SMILES |
C(CCl)N(CCCl)CC=O |
SMILES canónico |
C(CCl)N(CCCl)CC=O |
Otros números CAS |
102585-22-8 |
Sinónimos |
2-[bis(2-chloroethyl)amino]acetaldehyde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



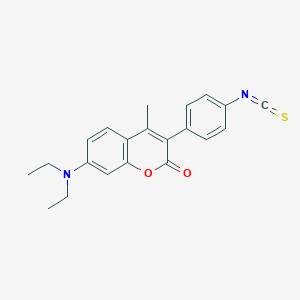
![1-[Bis(4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B34247.png)
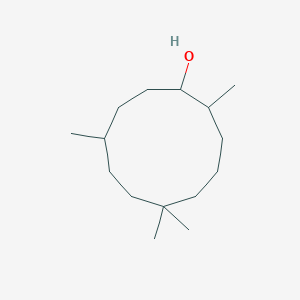

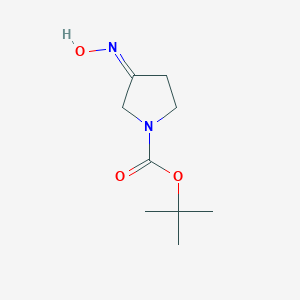

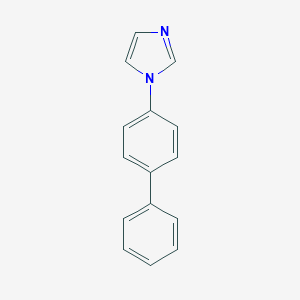
![2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B34265.png)
![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide](/img/structure/B34268.png)

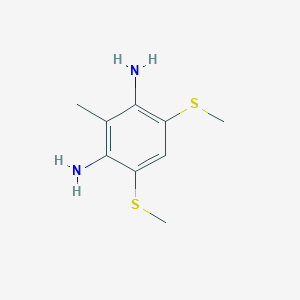
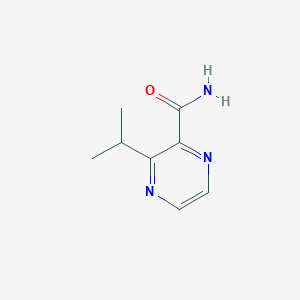
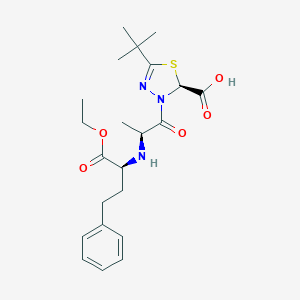
![5-[(3,5-Diethyl-4-isocyanatophenyl)methyl]-1,3-diethyl-2-isocyanatobenzene](/img/structure/B34277.png)